molecular formula C11H9NO2 B097754 Methyl quinoline-5-carboxylate CAS No. 16675-62-0

Methyl quinoline-5-carboxylate

Cat. No.: B097754
CAS No.: 16675-62-0
M. Wt: 187.19 g/mol
InChI Key: JQWVYSYQJRMDHG-UHFFFAOYSA-N
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Description

Methyl quinoline-5-carboxylate is an organic compound belonging to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a double-ring structure consisting of a benzene ring fused to a pyridine ring. This compound is known for its diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl quinoline-5-carboxylate can be synthesized through various methods. One common approach involves the cyclization of 2-aminobenzophenone with ethyl acetoacetate in the presence of a catalyst such as zinc chloride. The reaction is typically carried out under reflux conditions in a suitable solvent like ethanol. Another method involves the use of microwave irradiation to promote the cyclization reaction, which can significantly reduce reaction times and improve yields .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and high throughput. The use of recyclable catalysts and solvent-free conditions are also explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: Methyl quinoline-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinoline-5-carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: Reduction of the compound can yield quinoline derivatives with different substituents.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl quinoline-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl quinoline-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes involved in cellular processes, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

  • Quinoline-5-carboxylic acid
  • Methyl quinoline-2-carboxylate
  • Quinoline-8-carboxylate

Comparison: Methyl quinoline-5-carboxylate is unique due to its specific substitution pattern on the quinoline ring, which can influence its reactivity and biological activity. Compared to quinoline-5-carboxylic acid, the methyl ester group in this compound can enhance its solubility and facilitate its use in various synthetic applications. Methyl quinoline-2-carboxylate and quinoline-8-carboxylate have different substitution patterns, leading to variations in their chemical properties and applications .

Properties

IUPAC Name

methyl quinoline-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-14-11(13)9-4-2-6-10-8(9)5-3-7-12-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQWVYSYQJRMDHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C=CC=NC2=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70500623
Record name Methyl quinoline-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70500623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16675-62-0
Record name Methyl quinoline-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70500623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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